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Cat. No.: B1672639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the

herbicide isoxaflutole and its principal degradates, diketonitrile (DKN) and a benzoic acid

derivative. The information is compiled from a range of regulatory assessments and scientific

studies, with a focus on providing quantitative data, detailed experimental methodologies, and

an understanding of the biochemical pathways involved.

Executive Summary
Isoxaflutole is an isoxazole herbicide that functions through the inhibition of the 4-

hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This mode of action is central to

both its herbicidal efficacy and its toxicological effects in mammals. In the environment and

within biological systems, isoxaflutole is rapidly converted to its active metabolite, diketonitrile

(DKN), which is then further degraded to a herbicidally inactive benzoic acid derivative.[2] The

toxicological assessment of isoxaflutole, therefore, necessitates consideration of these key

degradates.

Overall, isoxaflutole exhibits low acute toxicity via oral, dermal, and inhalation routes.[2][3]

The primary target organs identified in repeated-dose studies are the liver and thyroid in

rodents, with ocular toxicity also observed in rats.[4] These effects are largely attributed to the

inhibition of HPPD, leading to tyrosinemia.[4] While isoxaflutole has been classified as "likely

to be a human carcinogen" based on liver and thyroid tumors in rats and mice at high doses, it

is considered to operate through a non-genotoxic, threshold-based mechanism.[2][4]
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Developmental toxicity has been observed in rats and rabbits, primarily as growth retardation

and skeletal ossification delays.[2][4] Isoxaflutole is not considered to be neurotoxic.[2][3]

Mechanism of Action and Metabolic Pathway
Isoxaflutole's primary mode of action is the inhibition of the HPPD enzyme, which is crucial in

the catabolism of tyrosine.[1][2][3] In plants, this inhibition disrupts the synthesis of

plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway,

leading to the characteristic bleaching of susceptible weeds.[1] In mammals, HPPD inhibition

results in an accumulation of tyrosine in the blood (tyrosinemia), which is linked to the observed

ocular and hepatic toxicities.[4]

Isoxaflutole itself is a pro-herbicide, rapidly converted to its active diketonitrile (DKN)

metabolite, RPA 202248, through the opening of the isoxazole ring. DKN is then further

metabolized to the inactive benzoic acid derivative, RPA 203328.
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Caption: Metabolic conversion of isoxaflutole to its primary degradates.

Toxicokinetics
Following oral administration in rats, isoxaflutole is rapidly absorbed, with peak plasma

concentrations reached within 0.5 to 1 hour.[3] The extent of absorption is dose-dependent,

with approximately 60-70% absorbed at low doses and around 36-40% at high doses,

suggesting saturation of absorption.[3] The elimination half-life is approximately 60 hours.[3][4]

Excretion is rapid, primarily through urine at low doses and feces at high doses, with the

majority eliminated within 24-48 hours.[3] The main metabolites identified in urine and feces are

DKN and the benzoic acid derivative.[2][3]

Toxicological Profile of Isoxaflutole
The toxicological data for isoxaflutole is summarized in the following sections and tables.
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Acute Toxicity
Isoxaflutole exhibits low acute toxicity. The oral LD50 in rats is greater than 5000 mg/kg body

weight, and the dermal LD50 in rats is greater than 2000 mg/kg bw.[2][3] The inhalation LC50

in rats is greater than 5.23 mg/L.[2][3] It is not a skin irritant and is minimally irritating to the

eyes.[2][3] Isoxaflutole is not a skin sensitizer.[2][3]

Subchronic and Chronic Toxicity and Carcinogenicity
Repeated-dose studies have identified the liver and thyroid as the primary target organs in

rodents.[2][4] In a 78-week study in mice, the No Observed Adverse Effect Level (NOAEL) was

3.2 mg/kg bw/day, based on liver effects.[2] In a 2-year study in rats, the NOAEL was 2 mg/kg

bw/day, based on liver, thyroid, ocular, and nervous system toxicity in males and liver toxicity in

females.[2]

Carcinogenicity studies have shown an increased incidence of hepatocellular adenomas and

carcinomas in both mice and rats at high doses.[2] An increase in thyroid follicular cell

adenomas was also observed in male rats.[2] However, isoxaflutole is not genotoxic, and the

carcinogenic effects are considered to have a threshold.[2] The U.S. EPA has classified

isoxaflutole as "likely to be a human carcinogen".[4]

Genotoxicity
Isoxaflutole has been tested in a comprehensive range of in vitro and in vivo genotoxicity

assays and has consistently shown no evidence of genotoxic potential.[2]

Reproductive and Developmental Toxicity
In a two-generation reproductive toxicity study in rats, the parental and offspring NOAEL was 2

mg/kg bw/day, based on increased liver weights, hypertrophy, and vacuolation in the parents,

and decreased pup weights and viability at higher doses.[2] The reproductive NOAEL was the

highest dose tested at 500 mg/kg bw/day.[2]

Developmental toxicity studies in rats and rabbits indicated that isoxaflutole is not teratogenic.

[2] The observed developmental effects, such as decreased fetal weight and delayed

ossification, occurred at doses that also caused maternal toxicity.[2] The developmental

NOAEL in rats was 10 mg/kg bw/day, and in rabbits, it was 20 mg/kg bw/day.[2]
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Neurotoxicity
Isoxaflutole is not considered to be neurotoxic.[2][3] In an acute neurotoxicity study in rats, no

evidence of neurotoxicity was observed at doses up to 2000 mg/kg bw.[2] A 90-day

neurotoxicity study in rats also showed no neurotoxic effects at the highest dose tested.[2] A

developmental neurotoxicity study in rats showed decreased pup survival and body weight at

high doses, but no specific neurotoxic effects were identified.[2][5]

Toxicological Profile of Degradates
Diketonitrile (DKN, RPA 202248)
DKN is the herbicidally active metabolite of isoxaflutole. There is limited publicly available

toxicity data specifically for DKN.[6] Regulatory agencies often consider its toxicity to be similar

to the parent compound for risk assessment purposes.[6][7] The acute oral LD50 of DKN in rats

is greater than 5000 mg/kg bw, and it was not genotoxic in the Ames test.[2]

Benzoic Acid Derivative (RPA 203328)
The benzoic acid derivative is herbicidally inactive. It has been more extensively studied than

DKN. The acute oral LD50 in rats is greater than 5000 mg/kg bw.[2] It was not genotoxic in a

range of assays.[2] In a 90-day dietary study in rats, no evidence of systemic toxicity was

observed at doses up to 769 mg/kg bw/day.[2] A developmental toxicity study in rats showed no

evidence of teratogenicity or developmental toxicity at doses up to 750 mg/kg bw/day.[2]

Interaction with Signaling Pathways
Recent research has indicated that isoxaflutole can interact with the Peroxisome Proliferator-

Activated Receptor (PPAR) signaling pathway. Specifically, it has been shown to activate the

PPAR gamma receptor. PPARs are nuclear receptors that play a key role in regulating lipid

metabolism, glucose homeostasis, and inflammation. Activation of PPARγ can lead to changes

in the expression of genes involved in fatty acid metabolism. This interaction may be relevant to

the observed liver effects.
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Caption: Proposed interaction of isoxaflutole with the PPARγ signaling pathway.

Data Presentation
Table 1: Summary of Isoxaflutole Toxicity
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Endpoint Species
Study

Duration
NOAEL LOAEL

Effects at

LOAEL

Acute Oral

Toxicity
Rat Single Dose -

>5000 mg/kg

bw
No mortality

Acute Dermal

Toxicity
Rat Single Dose -

>2000 mg/kg

bw
No mortality

Chronic

Toxicity
Rat 2 years

2 mg/kg

bw/day

20 mg/kg

bw/day

Liver, thyroid,

ocular, and

nervous

system

toxicity

(males); liver

toxicity

(females)[2]

Carcinogenici

ty
Mouse 78 weeks

64.4 mg/kg

bw/day

977.3 mg/kg

bw/day

Increased

incidence of

hepatocellula

r adenomas

and

carcinomas[2

]

Carcinogenici

ty
Rat 2 years

20 mg/kg

bw/day

500 mg/kg

bw/day

Increased

incidence of

liver and

thyroid

tumors[2]

2-Generation

Repro.
Rat

2

Generations

2 mg/kg

bw/day

(Parental/Offs

pring)

20 mg/kg

bw/day

Increased

liver weights

(parental);

decreased

pup weight

and viability

(offspring)[2]
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Development

al Toxicity
Rat

Gestation

Days 6-15

10 mg/kg

bw/day

100 mg/kg

bw/day

Decreased

fetal weight

and delayed

ossification[2]

Development

al Toxicity
Rabbit

Gestation

Days 6-18

20 mg/kg

bw/day

100 mg/kg

bw/day

Decreased

fetal weights

and delayed

ossification[2]

Acute

Neurotoxicity
Rat Single Dose

2000 mg/kg

bw
-

No evidence

of

neurotoxicity[

2][3]

Subchronic

Neurotoxicity
Rat 90 days

750 mg/kg

bw/day
-

No evidence

of

neurotoxicity[

2]

Table 2: Summary of Degradate Toxicity
Compound Endpoint Species Value Notes

Diketonitrile

(DKN)
Acute Oral LD50 Rat >5000 mg/kg bw

Not genotoxic in

Ames test[2]

Benzoic Acid

(RPA203328)
Acute Oral LD50 Rat >5000 mg/kg bw Not genotoxic[2]

90-Day Dietary Rat
NOAEL: 769

mg/kg bw/day

No evidence of

systemic

toxicity[2]

Developmental

Toxicity
Rat

NOAEL: 750

mg/kg bw/day

No teratogenicity

or developmental

toxicity[2]

Experimental Protocols
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The toxicological studies summarized in this guide were generally conducted following

internationally recognized guidelines, such as those established by the Organisation for

Economic Co-operation and Development (OECD). Below are descriptions of the typical

methodologies for key studies.

Chronic Toxicity/Carcinogenicity Study (based on OECD
TG 452)
A chronic toxicity study aims to characterize the effects of a substance after prolonged and

repeated exposure.

Test System: Typically conducted in rats, with at least 20 animals per sex per group.[1][8]

Dose Administration: The test substance is administered daily, usually mixed in the diet, for a

period of 12 to 24 months.[1][8][9] At least three dose levels and a control group are used.

The highest dose is selected to induce some toxicity but not significant mortality.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are recorded weekly.[1] Hematology, clinical chemistry, and urinalysis are

performed at 3, 6, 12, 18, and 24 months.[1]

Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed,

and a comprehensive histopathological examination of tissues from all groups is performed.

[1]
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Caption: General workflow for a chronic toxicity and carcinogenicity study.
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This study is designed to assess the effects of a substance on male and female reproductive

performance and on the offspring.[10][11][12]

Test System: The preferred species is the rat. Groups of males and females (P generation)

are exposed to the test substance.[10][12]

Dosing Period: Dosing begins in the P generation animals before mating and continues

through mating, gestation, and lactation.[10] The F1 offspring are then selected and dosed

through their maturation, mating, and production of the F2 generation.[10]

Endpoints:

Parental: Mating and fertility indices, gestation length, clinical observations, body weight,

food consumption, and post-mortem examination of reproductive organs.[12]

Offspring: Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital

distance, sexual maturation), and gross pathology at necropsy.[12]

Data Analysis: The NOAELs for parental systemic toxicity, reproductive toxicity, and offspring

toxicity are determined.

Prenatal Developmental Toxicity Study (based on OECD
TG 414)
This study evaluates the potential for adverse effects on the pregnant female and the

developing embryo and fetus.[13][14][15]

Test System: Typically conducted in one rodent (rat) and one non-rodent (rabbit) species.[13]

[14] Approximately 20 pregnant females per group are used.[13]

Dosing Period: The test substance is administered daily, usually by gavage, from

implantation to the day before cesarean section.[13][15]

Maternal Observations: Clinical signs, body weight, and food consumption are monitored

throughout the study. A macroscopic examination is performed at termination.[13]
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Fetal Examinations: One day prior to the expected delivery, females undergo a cesarean

section. The number of corpora lutea, implantation sites, resorptions, and live/dead fetuses

are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal

abnormalities.[16]

Data Analysis: The NOAELs for maternal and developmental toxicity are established.

Conclusion
The toxicological profile of isoxaflutole is well-characterized, with the primary effects on the

liver and thyroid in rodents being consistent with its mechanism of action as an HPPD inhibitor.

The carcinogenic potential is considered to have a threshold and is not associated with

genotoxicity. The degradates, particularly the benzoic acid derivative, show a significantly lower

order of toxicity than the parent compound. This comprehensive dataset allows for a thorough

risk assessment for human health and the environment. Further research into the specific

downstream effects of PPARγ activation by isoxaflutole could provide a more nuanced

understanding of its hepatic effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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